4-(1-aminoethyl)benzene-1,2-diol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-aminoethyl)benzene-1,2-diol hydrochloride typically involves the conversion of L-tyrosine to L-DOPA through the enzyme tyrosine hydroxylase. L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase to form dopamine .
Industrial Production Methods
Industrial production methods for dopamine hydrochloride often involve the chemical synthesis of dopamine followed by its conversion to the hydrochloride salt. This process ensures the compound’s stability and solubility for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-aminoethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, a key intermediate in the biosynthesis of melanin.
Reduction: Reduction reactions can convert dopamine to its reduced form, which is less active biologically.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Dopamine quinone and other quinone derivatives.
Reduction: Reduced dopamine forms.
Substitution: Various dopamine derivatives with modified functional groups.
Scientific Research Applications
4-(1-aminoethyl)benzene-1,2-diol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological pathways.
Medicine: Used in the treatment of conditions like Parkinson’s disease and heart failure.
Industry: Employed in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors in the brain, which are part of the G protein-coupled receptor family . This binding activates various intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release . Dopamine also acts as a vasodilator in blood vessels and influences kidney function by increasing sodium excretion .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter derived from dopamine.
Serotonin: A neurotransmitter with a similar structure but different functions.
Uniqueness
4-(1-aminoethyl)benzene-1,2-diol hydrochloride is unique due to its specific role in the brain’s reward and motor control pathways . Unlike norepinephrine and epinephrine, which are more involved in the body’s fight-or-flight response, dopamine is primarily associated with pleasure, motivation, and fine motor control .
Properties
CAS No. |
2639417-74-4 |
---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
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